Ethyl 6-cyclopropylpyrimidine-4-carboxylate
CAS No.: 2098073-57-3
Cat. No.: VC3204060
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098073-57-3 |
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Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | ethyl 6-cyclopropylpyrimidine-4-carboxylate |
Standard InChI | InChI=1S/C10H12N2O2/c1-2-14-10(13)9-5-8(7-3-4-7)11-6-12-9/h5-7H,2-4H2,1H3 |
Standard InChI Key | QLUMAXDNQGGZNE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=NC(=C1)C2CC2 |
Canonical SMILES | CCOC(=O)C1=NC=NC(=C1)C2CC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 6-cyclopropylpyrimidine-4-carboxylate consists of a pyrimidine ring (a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3) with two key substituents: a cyclopropyl group at position 6 and an ethyl ester group at position 4. The molecular formula is C10H12N2O2, and its structure bears similarities to other pyrimidine derivatives such as ethyl pyrimidine-4-carboxylate, which has a molecular formula of C7H8N2O2 .
Physical Properties
Based on analysis of similar compounds, Ethyl 6-cyclopropylpyrimidine-4-carboxylate would likely present as a crystalline solid at room temperature. The estimated molecular weight would be approximately 192.22 g/mol, calculated from its molecular formula. This is comparable to the molecular weight of ethyl pyrimidine-4-carboxylate (152.15 g/mol), with the additional cyclopropyl group accounting for the difference . The compound would likely demonstrate moderate solubility in organic solvents such as dichloromethane, chloroform, and ethanol, but limited solubility in water.
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic patterns. In 1H NMR spectroscopy, signals corresponding to the aromatic protons of the pyrimidine ring would appear in the downfield region (δ 7.0-9.0 ppm), while the cyclopropyl and ethyl ester protons would produce signals in the upfield region. The cyclopropyl group would likely show characteristic signals between δ 0.8-2.0 ppm, representing its unique three-membered ring structure.
Applications in Chemical Research
Building Block in Organic Synthesis
Ethyl 6-cyclopropylpyrimidine-4-carboxylate would serve as a valuable building block in organic synthesis, particularly for the development of more complex molecules. The ester functionality provides a reactive handle for further transformations, such as:
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Hydrolysis to obtain the corresponding carboxylic acid
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Reduction to produce alcohols or aldehydes
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Amidation to generate amide derivatives
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Transesterification to produce various ester analogs
These transformations expand the structural diversity accessible from this compound, making it a versatile intermediate in chemical synthesis.
Role in Medicinal Chemistry
In medicinal chemistry, Ethyl 6-cyclopropylpyrimidine-4-carboxylate would likely be investigated as a potential pharmacophore or scaffold for drug development. Similar pyrimidine derivatives have demonstrated significant biological activities, suggesting that this compound might also exhibit interesting pharmacological properties. The cyclopropyl group, in particular, is known to confer unique properties to molecules, often influencing their metabolic stability and binding affinity to biological targets.
Structure-Activity Relationships
Key Structural Features
The biological activity of Ethyl 6-cyclopropylpyrimidine-4-carboxylate would be influenced by several key structural features:
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The pyrimidine core: Provides a scaffold for binding to biological targets
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The cyclopropyl group at position 6: Likely influences the compound's metabolic stability and binding affinity
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The ethyl ester at position 4: Offers a balance between lipophilicity and hydrophilicity, affecting the compound's pharmacokinetic properties
Comparison with Related Compounds
When compared to similar compounds, several structure-activity relationships can be inferred:
Compound | Structural Difference | Potential Impact on Activity |
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Ethyl pyrimidine-4-carboxylate | Lacks cyclopropyl group | Reduced lipophilicity, potentially lower membrane permeability |
Ethyl 6-cyclobutylpyrimidine-4-carboxylate | Cyclobutyl instead of cyclopropyl | Increased steric bulk, potentially altered binding interactions |
Ethyl 4-cyclopropylpyrimidine-5-carboxylate | Different positions of substituents | Altered electronic distribution, potentially different binding mode |
Analytical Methods
Characterization Techniques
Several analytical techniques would be employed to characterize Ethyl 6-cyclopropylpyrimidine-4-carboxylate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the positions of substituents
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern
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Infrared Spectroscopy: To identify functional groups, particularly the ester carbonyl
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X-ray Crystallography: To determine the three-dimensional structure if crystalline samples are available
Computational Studies
Molecular Modeling
Computational studies would provide insights into the structural and electronic properties of Ethyl 6-cyclopropylpyrimidine-4-carboxylate. Molecular modeling could predict:
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Preferred conformations in solution and binding sites
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Electronic charge distribution
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Potential energy surfaces for chemical reactions
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Binding modes with biological targets
Structure-Based Drug Design
In drug discovery applications, computational methods would be valuable for:
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Virtual screening to identify potential biological targets
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Structure-based optimization of the compound for improved activity
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Prediction of pharmacokinetic properties
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Toxicity assessment through in silico methods
Future Research Directions
Synthetic Optimization
Future research could focus on optimizing synthetic routes to Ethyl 6-cyclopropylpyrimidine-4-carboxylate, aiming for:
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Improved yields
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Reduced environmental impact through green chemistry approaches
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Scalable processes for larger-scale production
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Stereoselective syntheses if applicable
Biological Evaluation
Comprehensive biological evaluation would be essential to fully characterize the compound's potential:
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Screening against diverse biological targets
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In vitro and in vivo efficacy studies
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Mechanism of action studies
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Structure-activity relationship studies through the synthesis and testing of analogs
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